FMOC-L-Histidine
Description
Significance of Histidine Residues in Biologically Active Peptides and Proteins
Histidine, an essential amino acid, plays a multifaceted role in the structure and function of proteins and peptides. wikipedia.orgresearcher.life Its imidazole (B134444) side chain allows it to act as both a proton donor and acceptor at physiological pH, a property critical for the catalytic activity of many enzymes. mdpi.comresearchgate.net This unique characteristic enables histidine residues to participate in a wide range of biological processes, including enzymatic catalysis, metal ion binding, and the stabilization of protein structures through hydrogen bonding and π-π stacking interactions. mdpi.comrsc.org
The imidazole group of histidine can coordinate with various metal ions, such as zinc, iron, copper, and nickel, which is essential for the function of many metalloproteins. wikipedia.orgrsc.org For instance, in hemoglobin and myoglobin, histidine residues are involved in binding the iron atom within the heme group, which is crucial for oxygen transport. wikipedia.org Furthermore, histidine is a precursor for the biosynthesis of histamine (B1213489), a vital signaling molecule in inflammatory responses, and carnosine, a dipeptide found in muscle and brain tissues. wikipedia.org
The Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in organic synthesis, especially in solid-phase peptide synthesis (SPPS). ontosight.aiwikipedia.org Its primary function is to temporarily block the amino group of an amino acid, preventing it from participating in unwanted side reactions during the formation of a peptide bond. ontosight.ai
The Fmoc group offers several advantages in peptide synthesis. It is stable under acidic conditions, allowing for the use of acid-labile protecting groups for the side chains of other amino acids. wikipedia.org The removal of the Fmoc group, known as deprotection, is typically achieved using a mild base, such as piperidine (B6355638), which generally does not affect the peptide chain or other protecting groups. ontosight.aiontosight.ai This orthogonality makes the Fmoc strategy highly efficient and versatile for the synthesis of complex peptides. total-synthesis.com Additionally, the cleavage of the Fmoc group releases a fluorene (B118485) derivative that can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection step. wikipedia.orgontosight.ai
Overview of FMOC-L-Histidine as a Building Block in Complex Molecular Architectures
This compound serves as a fundamental component in the construction of a diverse range of complex molecular structures. In peptide synthesis, it is the go-to derivative for incorporating histidine residues into a growing peptide chain using the Fmoc-based solid-phase peptide synthesis (SPPS) strategy. cymitquimica.comsemanticscholar.org The presence of the Fmoc group on the alpha-amino group of L-histidine ensures that the correct peptide bond is formed.
Beyond standard peptide synthesis, this compound is utilized in the creation of peptidomimetics and other specialized molecules. Its unique properties make it a valuable tool in the development of novel therapeutic agents and diagnostic tools. For example, it has been used in the synthesis of peptide-based nanostructures for drug delivery and multimodal imaging. thno.org The imidazole side chain of histidine can be exploited for metal ion coordination, leading to the formation of self-assembled metallo-nanodrugs. thno.org
Chemical and Physical Properties of this compound
The precise chemical and physical properties of this compound are critical for its handling, reactivity, and incorporation into synthetic workflows.
Molecular Structure and Basic Information
| Property | Value |
| IUPAC Name | (2S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
| CAS Number | 116611-64-4 biosynth.com |
| Molecular Formula | C₂₁H₁₉N₃O₄ biosynth.com |
| Molecular Weight | 377.39 g/mol biosynth.com |
Interactive Data Table: Basic Information of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid | N/A |
| CAS Number | 116611-64-4 | biosynth.com |
| Molecular Formula | C₂₁H₁₉N₃O₄ | biosynth.com |
| Molecular Weight | 377.39 g/mol | biosynth.com |
Physical Properties
This compound is typically a white to off-white crystalline powder. chembk.com Its melting point is approximately 171 °C. biosynth.com The solubility of this compound is a key consideration in its application. It is generally soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but shows limited solubility in water. cymitquimica.com
Interactive Data Table: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white powder | chembk.com |
| Melting Point | 171 °C | biosynth.com |
| Solubility | Soluble in DMF and DMSO; less soluble in water | cymitquimica.com |
Spectroscopic Data
Spectroscopic data is essential for the characterization and quality control of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the compound. While specific spectra are not provided here, these analytical methods are standard practice in the verification of this compound.
Synthesis and Purification of this compound
The synthesis of this compound involves the reaction of L-histidine with an Fmoc-donating reagent, followed by purification to achieve the desired quality for its intended applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427070 | |
| Record name | FMOC-L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116611-64-4 | |
| Record name | FMOC-L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies for Fmoc L Histidine
Nα-Protection Methodologies in FMOC-L-Histidine Synthesis
The Nα-protection of L-histidine with the Fmoc group is a standard procedure in Fmoc-based peptide synthesis chembk.comnih.govissuu.comissuu.com. This protection is typically achieved by reacting L-histidine with a suitable Fmoc-introducing reagent, such as 9-fluoromethyl-9-(oxodimethyl) propoxy chembk.com. The Fmoc group is base-labile and can be readily removed under mild basic conditions, commonly using piperidine (B6355638) issuu.comuu.nlgoogle.com. This selective deprotection allows for the subsequent coupling of the next amino acid in the sequence without affecting the side-chain protecting groups or the growing peptide chain attached to the solid support chembk.comissuu.com. The presence of the Fmoc group on the α-amino terminus ensures that unwanted reactions at this site are prevented, thereby maintaining the selectivity and efficiency of the peptide coupling steps chembk.com. This compound, in its various protected forms, is a commercially available and widely used reagent in peptide synthesis altabioscience.comcarlroth.combiosynth.com.
Imidazole (B134444) Side-Chain Protection Strategies for L-Histidine Derivatives
The imidazole ring of histidine contains two nucleophilic nitrogen atoms, Nπ and Nτ, which are susceptible to various side reactions during peptide synthesis ug.edu.plnih.gov. Unprotected histidine residues can undergo racemization during the activation and coupling steps, primarily due to the Nπ nitrogen promoting enolization of activated amino acid esters nih.govug.edu.plpeptide.comresearchgate.net. Furthermore, the imidazole ring can react with activated acid moieties to form acylimidazoles, which, while often reactive enough to be removed in subsequent steps, can lead to byproducts peptide.com. To circumvent these issues and preserve the chiral integrity of histidine, protection of the imidazole side chain is essential. Protection is typically targeted at the Nπ position to effectively suppress racemization pathways ug.edu.plresearchgate.netnih.gov.
The trityl (Trt) group is one of the most historically significant and widely employed protecting groups for the imidazole side chain of histidine, typically attached to the Nτ position nih.govaltabioscience.comcarlroth.comug.edu.plpeptide.comchempep.com. Trityl groups are acid-labile and are generally removed using strong acidic conditions, such as 90% trifluoroacetic acid (TFA) peptide.com. This lability makes them compatible with many peptide synthesis protocols. For instance, Fmoc-His(Trt)-OH is a common reagent used in solid-phase peptide synthesis (SPPS) altabioscience.comcarlroth.com. However, the Trt group can sometimes be prone to partial deprotection during repetitive TFA treatments, especially when used with certain acid-sensitive resins sigmaaldrich.com. While effective in reducing racemization compared to unprotected histidine, it may not completely eliminate it, particularly under base-mediated coupling conditions nih.govchempep.comrsc.org.
The 2-chlorotrityl (Clt) group offers an alternative to the Trt group for histidine side-chain protection sigmaaldrich.com. It provides enhanced stability under acidic conditions compared to the standard trityl group smolecule.com. The use of Fmoc-His(Clt)-OH is particularly recommended when introducing histidine residues, as it can help to avoid the partial side-chain deprotection issues sometimes encountered with Fmoc-His(Trt)-OH sigmaaldrich.com. The Clt group's acid lability allows for its removal under acidic conditions, and it is compatible with acid-sensitive linkers, making it suitable for the synthesis of protected peptide fragments peptide.comsigmaaldrich.com.
The 4-methoxybenzyloxymethyl (MBom) group is strategically introduced at the Nπ-position of the histidine imidazole ring researchgate.netnih.goviris-biotech.deiris-biotech.de. A significant advantage of the MBom group is its proven ability to effectively prevent side-chain-induced racemization during the incorporation of histidine residues, even under demanding conditions such as microwave-assisted SPPS performed at elevated temperatures researchgate.netnih.goviris-biotech.deiris-biotech.de. The MBom group retains its attachment to the imidazole ring during the detachment of protected peptide segments from acid-sensitive linkers using mild acids like 1% TFA in dichloromethane (B109758) nih.gov. Side reactions that might arise from formaldehyde (B43269) generated during MBom cleavage can be mitigated by incorporating scavengers such as methoxyamine hydrochloride (MeONH₂·HCl) into the deprotection cocktail researchgate.netiris-biotech.de. This protection strategy offers a robust solution for preserving histidine's chiral integrity nih.gov.
The 2-nitrobenzylsulfonyl (2-Ns) group is employed for the protection of histidine's imidazole side chain, typically at the Nπ position acs.org. This protecting group is particularly valuable in synthetic strategies that require DNA-compatible deprotection conditions, where traditional groups like Trt may not be suitable acs.org. Research indicates that the use of His(2-Ns) might necessitate the adoption of alternative coupling reagents and potentially double coupling steps to achieve satisfactory conversion, as some studies have reported low coupling efficiency and side reactions like capping of phenolic oxygen under certain conditions acs.org. The electron-withdrawing nature of the 2-Ns group helps to minimize the nucleophilicity of the imidazole nitrogens and reduce racemization acs.org.
The 3-tert-Butylmethyloxymethyl (Bum) group serves as an Nπ-protecting group for histidine nih.govnih.gov. It is analogous in function to the benzyloxymethyl (Bom) group, which is used in Boc chemistry, and is well-suited for Fmoc SPPS nih.gov. Similar to the MBom group, the Bum group is effective in preventing racemization during histidine incorporation nih.gov. As an acid-labile protecting group, it can be removed under appropriate acidic conditions nih.govnih.gov.
Data Table: Histidine Side-Chain Protecting Groups in Fmoc Chemistry
| Protecting Group | Common Position of Protection | Key Advantage(s) | Typical Removal Conditions | Notes |
| Trityl (Trt) | Nτ | Widely used, acid-labile | Strong acid (e.g., 90% TFA) | Can lead to partial deprotection; may not completely prevent racemization. Compatible with 2-chlorotrityl resins for protected fragment synthesis peptide.comsigmaaldrich.com. |
| 2-Chlorotrityl (Clt) | Nτ (implied) | Enhanced stability under acidic conditions compared to Trt; good for protected peptides | Acidic conditions | Recommended to avoid partial side-chain deprotection issues seen with Trt sigmaaldrich.com. |
| 4-Methoxybenzyloxymethyl (MBom) | Nπ | Prevents racemization, even at high temperatures (MW-assisted SPPS) | Mild acid (e.g., 1% TFA in DCM); scavengers can prevent side reactions | Remains attached during detachment from acid-sensitive linkers; effective for preserving chiral integrity researchgate.netnih.goviris-biotech.deiris-biotech.de. |
| 2-Nitrobenzylsulfonyl (2-Ns) | Nπ | Suitable for DNA-compatible deprotection; electron-withdrawing | Specific conditions (may require alternative coupling) | Minimizes nucleophilic centers and racemization; may require optimization of coupling conditions and double coupling acs.org. |
| 3-tert-Butylmethyloxymethyl (Bum) | Nπ | Prevents racemization | Acid-labile (acidic conditions) | Analogous to Bom group; effective in preventing racemization nih.govnih.gov. |
tert-Butyloxycarbonyl (Boc) Protecting Group Chemistry for Imidazole
While the Fmoc strategy primarily utilizes base-labile protection for the α-amino group, the imidazole ring of histidine requires orthogonal protection to prevent unwanted side reactions during peptide coupling. Historically, the tert-butyloxycarbonyl (Boc) group has been extensively used for amino protection in peptide synthesis, often in conjunction with acid-labile side-chain protecting groups like benzyl (B1604629) (Bzl). However, the Boc group itself can be applied to the imidazole nitrogen. When considering histidine protection within the broader landscape of peptide synthesis, Boc-protected histidine derivatives exist, such as Boc-His(Boc)-OH, where both the α-amino and imidazole groups are protected by Boc. In this instance, the imidazole Boc group is generally more labile than the DNP (2,4-dinitrophenyl) group, which is also used for imidazole protection acs.org.
In contrast to the Fmoc strategy, which relies on base-labile removal of the Fmoc group (typically with piperidine), the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). While Boc protection on the imidazole is possible, it is less commonly employed in standard Fmoc-SPPS compared to other orthogonal groups. The Fmoc/tBu strategy, which uses tert-butyl ethers or esters for side-chain protection, has largely superseded older Boc/Bzl methods due to its milder deprotection and cleavage conditions, avoiding hazardous reagents like hydrogen fluoride (B91410) (HF) bham.ac.ukissuu.com. Therefore, understanding Boc chemistry in relation to histidine protection provides context for the development and advantages of Fmoc-based strategies for imidazole protection.
Optimization of this compound Active Ester Synthesis
Active esters of this compound are crucial intermediates for efficient peptide bond formation. These derivatives are designed to have a good leaving group at the carboxyl terminus, facilitating nucleophilic attack by the amino group of another amino acid. The synthesis and optimization of these active esters often involve carbodiimide (B86325) chemistry and specific activating agents.
Solvent System Effects on Yield and Purity
The choice of solvent plays a significant role in the yield and purity of active ester formation. Common solvents used in reactions involving this compound include:
N,N-Dimethylformamide (DMF): Widely used in peptide synthesis for dissolving reactants and facilitating reactions, including coupling and immobilization acs.orgresearchgate.net.
Dichloromethane (DCM): Another common polar aprotic solvent suitable for many organic reactions, including the formation of active esters.
Hexafluoroisopropanol (HFIP): Has been used in specific applications involving this compound, such as the preparation of curcumin (B1669340) nano-agents dokumen.pub.
Optimization of solvent systems aims to maximize the solubility of reactants, minimize side reactions (like racemization or anhydride (B1165640) formation), and promote the efficient formation of the desired active ester with high purity.
Coupling Reagent Influence on Reaction Efficiency
The efficiency of active ester synthesis is heavily influenced by the choice of coupling reagents. These reagents activate the carboxyl group of this compound, making it susceptible to nucleophilic attack by an alcohol or activating agent. Common methods and reagents include:
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives.
Activating Agents:
N-Hydroxysuccinimide (NHS): Used in conjunction with carbodiimides (e.g., EDC/NHS) to form NHS esters, which are stable and reactive intermediates.
1-Hydroxybenzotriazole (HOBt): Often used with carbodiimides to suppress racemization and improve coupling efficiency, leading to the formation of HOBt esters or facilitating the formation of other activated species like pentafluorophenyl esters researchgate.net.
Pentafluorophenol (PfpOH): In the presence of carbodiimides and HOBt, pentafluorophenyl esters (OPfp) can be formed. These are excellent leaving groups, facilitating rapid and efficient coupling researchgate.netresearchgate.net.
The selection of the coupling reagent and its combination with additives is critical for achieving high yields and purity while minimizing epimerization of the chiral center.
Green Chemistry Approaches in this compound Synthesis
The Fmoc strategy itself represents a significant advancement in green chemistry within peptide synthesis compared to older methods. The primary advantages include:
Milder Reaction Conditions: Fmoc deprotection typically uses piperidine in DMF, which is less hazardous than the strong acids (like HF) required for deprotection in the Boc/Bzl strategy bham.ac.ukissuu.com.
Reduced Hazardous Waste: The avoidance of HF and the use of milder reagents contribute to a reduction in hazardous waste generation.
While specific "green" synthesis routes for this compound itself are not extensively detailed in the provided literature, the widespread adoption of the Fmoc strategy for peptide synthesis, which inherently utilizes this compound, aligns with green chemistry principles by promoting safer and more environmentally benign laboratory practices.
Synthesis of Specific this compound Derivatives
Various derivatives of this compound are synthesized to tailor its properties for specific applications in peptide synthesis and bioconjugation. These include:
Fmoc-His(Trt)-OH: This derivative features Trityl protection on the imidazole nitrogen, providing acid-labile orthogonality to the base-labile Fmoc group. It is synthesized by reacting this compound with trityl chloride in the presence of a base americanchemicalsuppliers.comresearchgate.net.
Nα,im-Bis-Fmoc-L-histidine: In this derivative, both the α-amino group and one of the imidazole nitrogens are protected with Fmoc groups. This dual protection can offer specific advantages in certain synthetic schemes dokumen.pubresearchgate.net.
FMOC-HISTIDINE(FMOC)-OPFP: This derivative is a pentafluorophenyl ester of the bis-Fmoc protected histidine, combining dual Fmoc protection with an activated ester for enhanced coupling reactivity researchgate.net.
FMOC-HISTIDINE-OPfp: The pentafluorophenyl ester of this compound (with imidazole typically protected by Trt or left unprotected under specific conditions) is synthesized using carbodiimide chemistry and pentafluorophenol, serving as a highly reactive intermediate for peptide coupling researchgate.netresearchgate.net.
Immobilized this compound: this compound can be covalently attached to solid supports like agarose (B213101) beads, typically via its carboxyl group, for applications in affinity chromatography or solid-phase synthesis acs.orgresearchgate.net.
This compound Esters: Esterification of the carboxyl group, for example, with methanol (B129727) to form methyl esters, can be a step in the synthesis of more complex derivatives or for specific coupling strategies uu.nl.
These derivatives are synthesized using standard organic chemistry techniques, including protection reactions, esterification, and activation, to provide researchers with versatile tools for constructing complex peptides and peptidomimetics.
Nα,im-Bis-Fmoc-L-Histidine
Nα,im-Bis-Fmoc-L-Histidine is a derivative where both the alpha-amino group and one of the imidazole nitrogens (typically Nπ) are protected with the Fmoc group. This di-protected form offers enhanced stability and can be advantageous in specific synthetic scenarios, particularly when orthogonal protection strategies are being employed or when minimizing side reactions involving the imidazole ring is paramount. Its dual Fmoc protection can influence solubility and reactivity during peptide coupling steps.
| Property | Value | Source |
| CAS Number | 98929-98-7 | chemimpex.com, chemicalbook.com, scbt.com |
| Molecular Formula | C₃₆H₂₉N₃O₆ | scbt.com |
| Molecular Weight | 599.60 g/mol | scbt.com |
| Key Features | Dual Fmoc protection, peptide synthesis, bioconjugation | chemimpex.com, scbt.com |
Nα-Fmoc-Nim-Boc-L-Histidine
Nα-Fmoc-Nim-Boc-L-Histidine incorporates two different protecting groups: the standard Fmoc group on the alpha-amino function and a tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen (Nim). This combination provides orthogonal protection, allowing for selective removal of either the Fmoc or Boc group under different conditions. This derivative is highly valued in peptide synthesis and drug development for its ability to enhance the stability and selectivity of reactions involving histidine residues. Its imidazole side chain, when protected by Boc, can participate in various biochemical interactions, making it crucial for synthesizing histidine-containing peptides used in enzyme catalysis and metal ion coordination chemimpex.com. The cyclohexylammonium salt form of this derivative has been noted for improved solubility and stability, facilitating easier handling in laboratory settings chemimpex.com.
Fmoc-1-Methyl-L-Histidine
Fmoc-1-Methyl-L-Histidine is characterized by the methylation of the N1 position of the imidazole ring. This modification alters the electronic properties and tautomeric preferences of the imidazole side chain. It is widely used as a building block in peptide synthesis, serving as an intermediate for creating peptides with modified histidine residues. Research has indicated its use in studies involving the formation of ε-nitrogen-ligated copper centers in copper nitrite (B80452) reductases caymanchem.com. The compound is typically supplied as a white to off-white powder with high purity, suitable for sensitive peptide synthesis protocols sigmaaldrich.com.
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features / Applications |
| Fmoc-1-Methyl-L-Histidine | 202920-22-7 | C₂₂H₂₁N₃O₄ | 391.42 / 391.43 | Peptide synthesis intermediate, modified imidazole ring, copper center studies |
Fmoc-L-His(2-Oxo)-OH (Oxidized Histidine Derivatives)
Fmoc-L-His(2-Oxo)-OH represents a class of oxidized histidine derivatives. Specifically, 2-oxohistidine (B12328305) is a major product of histidine oxidation, often identified as a stable marker of oxidative damage in biological systems. The synthesis of peptides incorporating 2-oxohistidine residues using this derivative is of interest for studying oxidative stress, aging, and neurodegenerative disorders iris-biotech.de. The chemical structure is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid, with CAS number 2679858-41-2 clearsynth.com. These derivatives are valuable for advancing research into non-enzymatic post-translational modifications.
Conformationally Constrained L-Histidine Derivatives
Conformational constraint is a key strategy in peptidomimetics design to improve peptide stability, receptor binding affinity, and selectivity. Various this compound derivatives have been synthesized to control the side-chain (χ) space and backbone conformation. These include:
Nα-, Nτ-, and Nπ-methyl histidine derivatives: Methylation at different positions of the imidazole ring can influence tautomeric preferences and conformational flexibility mdpi.com.
β-Amino Acid Derivatives: The incorporation of β-amino acids, such as β³-homo-histidine, into peptide chains alters the backbone structure and conformational landscape mdpi.com. Synthesis of these derivatives often involves homologation and specific protection strategies mdpi.com.
Other Modifications: Derivatives with α,β-didehydro unsaturation, Cα-Cβ cyclopropane (B1198618) insertion, or cyclic imino structures like spinacine (B555117) and aza-histidine also fall under this category, offering diverse conformational properties mdpi.com.
L-Homo-Histidine Derivatives
Homo amino acids are non-canonical analogs of natural amino acids where one or more methylene (B1212753) (-CH₂) groups are added to the side chain. L-Homo-histidine derivatives, when protected with the Fmoc group, are valuable tools for peptide synthesis. Their incorporation can modulate the stability, hydrophobicity, and biological performance of peptides iris-biotech.de. The synthesis of these elongated side-chain analogs allows researchers to explore structure-activity relationships and develop peptides with altered proteolytic stability or binding characteristics.
Histidine-Derived Lipo-Amino Acids
Histidine-derived lipo-amino acids are synthesized by attaching lipid tails to the imidazole ring, typically at the Nτ- and Nπ-positions researchgate.net, nih.gov. These modified amino acids are then incorporated into peptides to create lipo-peptides. Such lipidation can significantly enhance the antimicrobial activity of short cationic peptides, often without inducing hemolytic activity. Furthermore, these lipo-peptidomimetics have demonstrated improved protease stability and retained potent antimicrobial activity under high salt concentrations, making them promising candidates for novel antimicrobial agents researchgate.net, nih.gov. The synthesis involves attaching fatty acid chains to the histidine imidazole moiety, creating amphipathic structures.
Compound List
Nα,im-Bis-Fmoc-L-Histidine
Nα-Fmoc-Nim-Boc-L-Histidine
Fmoc-1-Methyl-L-Histidine
Fmoc-L-His(2-Oxo)-OH
Conformationally Constrained L-Histidine Derivatives (e.g., Nα-, Nτ-, Nπ-methyl histidine, β³-homo-histidine)
L-Homo-Histidine Derivatives
Histidine-Derived Lipo-Amino Acids
Racemization of Histidine Residues During Coupling
Atom Economy and Sustainability in SPPS with this compound
Impact of Histidine Side-Chain Protection on Atom Economy
The imidazole ring of histidine is typically protected during Fmoc-SPPS to prevent side reactions such as acylation or alkylation and to mitigate racemization during coupling. Common protecting groups for histidine include Trityl (Trt) rsc.orgunibo.it. The incorporation of these protecting groups, along with the Fmoc group on the N-terminus and the resin linkage, significantly reduces the atom economy of the synthesis. For instance, the protection of histidine's imidazole with a Trityl group can decrease the atom economy from a theoretical maximum of 36% to approximately 22% for a single histidine residue incorporation. Similarly, the Pbf protecting group commonly used for arginine can reduce its atom economy from 36% to 24% rsc.orgunibo.it. These reductions highlight the substantial inefficiency introduced by side-chain protection strategies.
Strategies for Enhancing Atom Economy and Sustainability
Efforts to improve the sustainability of SPPS are largely focused on minimizing waste, reducing solvent usage, and increasing atom economy. For this compound, key strategies include:
Minimal Protection Strategies (MP-SPPS): This approach aims to reduce or entirely eliminate the need for side-chain protecting groups. By using side-chain unprotected amino acids, the number of synthetic steps is reduced, and the waste associated with deprotection and cleavage of these groups is eliminated drivehq.comresearchgate.net. Research has demonstrated the successful incorporation of side-chain unprotected histidine using optimized coupling reagents and conditions rsc.orgunibo.itresearchgate.net.
Use of Side-Chain Unprotected Histidine: Advances in coupling chemistry have enabled the direct use of this compound without side-chain protection. For example, the combination of Oxyma Pure with tert-butyl ethyl carbodiimide (TBEC) has been shown to facilitate the coupling of side-chain free histidine in green solvents, thereby improving atom economy and reducing the generation of impurities during cleavage rsc.orgunibo.itresearchgate.net. While PyBOP has been used for coupling unprotected histidine, it can lead to side reactions with the imidazole moiety rsc.orgunibo.it.
Waste Reduction Techniques:
Wash-Free Methodologies: The development of wash-free SPPS protocols significantly reduces solvent consumption. These methods often combine one-pot coupling-deprotection steps with techniques like bulk evaporation of deprotection bases and headspace gas flushing, leading to up to a 95% reduction in waste researchgate.netnih.govcem.com.
Reagent Recycling: Recycling of solvents, such as N,N-dimethylformamide (DMF), and deprotection reagents can further contribute to sustainability. For instance, recycling deprotection reagent solutions can reduce their usage by 50%, while recycling DMF can lead to a 25-30% reduction in consumption mdpi.com.
Green Solvents: The replacement of traditional hazardous solvents like DMF with more environmentally benign alternatives, such as binary solvent mixtures, is an active area of research in green SPPS csic.esunifi.it.
Challenges and Considerations
While utilizing side-chain unprotected histidine offers significant advantages in atom economy and sustainability, careful consideration of potential side reactions is crucial. Histidine is prone to racemization during coupling, a process that can be exacerbated by elevated temperatures or specific coupling reagents unifi.itchemrxiv.org. Therefore, optimizing coupling conditions, including the choice of coupling reagents, solvents, and reaction temperatures, is essential to ensure high yields and purity while minimizing epimerization rsc.orgunifi.itchemrxiv.org.
Data Tables
Table 1: Impact of Histidine Side-Chain Protection on Atom Economy
| Amino Acid Residue | Protecting Group | Atom Economy (AE) Baseline | Atom Economy (AE) with Protection | Reduction in AE |
| Histidine | None | 36% | 22% (with Trt) | 14% |
| Arginine | None | 36% | 24% (with Pbf) | 12% |
Note: Baseline AE is calculated for an unprotected amino acid in a typical SPPS context.
Table 2: Waste Reduction and Solvent Usage in Sustainable SPPS Approaches
| Strategy/Methodology | Waste Reduction | Solvent Usage Reduction | Key Features | Reference(s) |
| Wash-Free SPPS | Up to 95% | N/A | Eliminates wash steps; one-pot coupling-deprotection; bulk evaporation; headspace gas flushing. | researchgate.netnih.govcem.com |
| Reagent Recycling (DMF/Base) | N/A | DMF: 25-30%; Base: 50% | Recycling of solvents and deprotection reagents. | mdpi.com |
| Minimal Protection SPPS | Significant | Significant | Omits or reduces side-chain protecting groups; reduces TFA usage and solvent volume (e.g., 380L to 22L/mol). | drivehq.comresearchgate.net |
Compound List
this compound
Fmoc-His(Trt)-OH
Fmoc-Arg(Pbf)-OH
Oxyma Pure
TBEC (tert-butyl ethyl carbodiimide)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate)
DIC (N,N'-Diisopropylcarbodiimide)
DMF (N,N-Dimethylformamide)
Piperidine
Trityl (Trt)
Pbf (2,2,4,6,7-pentamethyl-dihydro-benzofuran-5-sulfonyl)
Boc (tert-butyloxycarbonyl)
TFA (Trifluoroacetic acid)
2-Ns (2-nitrobenzylsulfonyl)
4-MP (4-methylpiperidine)
PZ (Piperazine)
Fmoc L Histidine in Solid Phase Peptide Synthesis Spps Methodologies
Common Synthetic Routes
The most common method for synthesizing FMOC-L-Histidine is the reaction of L-histidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ontosight.aitotal-synthesis.com The reaction is typically carried out in a basic aqueous solution or an anhydrous medium with a base like pyridine. total-synthesis.com The use of Fmoc-OSu is often preferred as it can lead to higher purity and fewer side products compared to Fmoc-Cl. total-synthesis.com
Purification Techniques
After the synthesis, the crude this compound product is purified to remove unreacted starting materials and byproducts. Common purification methods include crystallization and precipitation. chembk.comgoogle.com Recrystallization from a suitable solvent system, such as ethanol-water, can yield a product with high purity. google.com The purity of the final product is crucial for successful peptide synthesis, with high-performance liquid chromatography (HPLC) being a standard method to assess it. iris-biotech.de
Application of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. rsc.org
Role as a Standard Building Block
In Fmoc-based SPPS, this compound is used as a standard building block for introducing histidine residues into a peptide sequence. sigmaaldrich.com The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support. ontosight.ai The high quality and purity of FMOC-amino acids are critical for the efficiency and success of the synthesis. iris-biotech.de
Strategies for Incorporation into Peptide Chains
The incorporation of this compound into a peptide chain follows the standard steps of Fmoc-SPPS. After the deprotection of the N-terminal Fmoc group of the resin-bound peptide, the carboxyl group of the incoming this compound is activated using a coupling reagent. This activated amino acid then reacts with the free amino group on the resin to form a new peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. scielo.br
Challenges and Solutions in Side Chain Protection
A significant challenge in using this compound in SPPS is the potential for racemization of the histidine residue during the coupling step. nih.gov The imidazole (B134444) side chain of histidine can promote this unwanted side reaction. To mitigate this, the imidazole nitrogen is often protected with an additional protecting group.
Common protecting groups for the histidine side chain include:
Trityl (Trt): This is a widely used acid-labile protecting group. advancedchemtech.com
t-Butoxymethyl (Bom): Another acid-labile protecting group.
4-Methoxybenzyloxymethyl (MBom): This group has been shown to be effective in preventing racemization, especially during microwave-assisted SPPS. iris-biotech.de
The choice of the side-chain protecting group depends on the specific requirements of the synthesis, including the desired cleavage conditions and the potential for side reactions. nih.gov
Advanced Applications and Research Frontiers
The utility of this compound extends beyond routine peptide synthesis into cutting-edge areas of chemical and biomedical research.
Use in the Synthesis of Modified Peptides
This compound and its derivatives are instrumental in the synthesis of modified peptides with enhanced or novel properties. For instance, Fmoc-protected methylated histidine derivatives, such as Fmoc-1-methyl-L-histidine and Fmoc-3-methyl-L-histidine, are used to incorporate these modified amino acids into peptides. sigmaaldrich.comcaymanchem.com These modifications can influence the peptide's conformation, stability, and biological activity.
Role in the Development of Peptide-Based Catalysts and Materials
The self-assembly properties of Fmoc-amino acids, including this compound, are being harnessed to create novel supramolecular materials. rsc.orgresearchgate.net The aromatic Fmoc group promotes self-assembly through π-π stacking interactions, leading to the formation of nanostructures like hydrogels. rsc.org The imidazole side chain of histidine can be used to coordinate with metal ions, enabling the design of peptide-based catalysts and functional materials. thno.orgresearchgate.net These materials have potential applications in drug delivery, tissue engineering, and biocatalysis. rsc.org
Emerging Trends in this compound Application
Current research is exploring new frontiers for the application of this compound. One area of focus is the development of more sustainable or "green" peptide synthesis methods. publish.csiro.au This includes the use of environmentally friendly solvents and reagents. Additionally, the unique properties of histidine are being leveraged to create sophisticated nanotheranostics, which are materials that combine therapeutic and diagnostic functions in a single platform. thno.org For example, this compound has been used as a building block for the self-assembly of nanoparticles for cancer therapy and imaging. thno.org
Biochemical and Advanced Research Applications of Fmoc L Histidine and Its Derivatives
Bioconjugation Strategies Utilizing FMOC-L-Histidine
Bioconjugation, the process of linking molecules to proteins or other biomolecules, leverages the specific reactivity of amino acid side chains. rsc.orgnih.gov The imidazole (B134444) ring of histidine serves as a unique target for chemoselective modification. rsc.orgchemrxiv.org this compound derivatives are essential for introducing histidine into synthetic peptides, which can then be subjected to various bioconjugation strategies. chemimpex.comchemimpex.com
The attachment of molecules such as drugs, imaging agents, or stabilizing polymers to biomolecules can significantly enhance their function. chemimpex.comchemimpex.com this compound is used to synthesize peptides that can be readily conjugated. chemimpex.com The histidine residue itself provides a versatile handle for these conjugations. For instance, the imidazole side chain can coordinate with metal ions, a property exploited in creating specific linkages. rsc.orgnih.gov Researchers have developed methods for the specific labeling of peptides containing an N-terminal histidine residue with iridium(III) complexes, which can be performed at room temperature. rsc.org
Furthermore, novel histidine derivatives have been synthesized specifically for bioconjugation. One such derivative allows for attachment to a biomolecule's carboxylate group, which is often located on the exterior of a protein, making it accessible. uzh.ch This strategy is complementary to targeting the N-terminus of a peptide. uzh.ch The development of chemical tools, such as thiophosphorodichloridate reagents, allows for the fast and selective labeling of protein histidines under mild conditions. nih.gov These strategies enhance the ability to modify proteins with precision while maintaining their structural integrity. rsc.org The covalent attachment of larger biomolecules, such as ubiquitin or Small Ubiquitin-like Modifier (SUMO) proteins, represents another facet of post-translational modifications that can be studied using synthetic peptides containing histidine. rsc.org
| Biomolecule Target | Conjugated Moiety | Purpose of Conjugation | Reference |
| Peptides/Proteins | Drugs, Imaging Agents | Enhanced functionality, Targeting | chemimpex.comchemimpex.com |
| Peptides | Iridium(III) complexes | Bioanalytical applications, Cell imaging | rsc.org |
| Biotin, Leucine-enkephalin | Novel Histidine Derivative | Labeling with 99mTc for imaging | uzh.ch |
| Proteins | Thiophosphorodichloridates | Chemoselective histidine labeling | nih.gov |
The conjugation of imaging agents and therapeutic drugs to histidine-containing peptides is a cornerstone of modern medical research. chemimpex.comchemimpex.com this compound is instrumental in creating the peptide backbones for these systems. chemimpex.comnetascientific.com For example, N-alpha-Fmoc-L-histidine has been investigated as a diagnostic and therapeutic agent for prostate cancer. biosynth.com It can be conjugated to chemotherapeutic drugs like doxorubicin (B1662922) to enhance their therapeutic potential. biosynth.com
In the realm of diagnostics, histidine derivatives can be conjugated to biomolecules and subsequently labeled with radioisotopes like Technetium-99m (99mTc) for imaging applications in nuclear medicine. uzh.ch In therapeutics, this compound derivatives are used to construct sophisticated drug delivery systems. chemimpex.comnetascientific.com Researchers have used 9-fluorenylmethoxycarbonyl-ʟ-histidine (Fmoc-His-OH) to co-assemble with phthalocyanine (B1677752) tetrasulfonic acid, forming nanocapsules that mimic photooxidases for potential use in photodynamic therapy. nih.gov Similarly, nanoparticles formed by the coordination of modified amino acids like this compound with metal ions (e.g., Mn2+, Zn2+) can encapsulate photosensitive drugs. nih.gov These nanoparticles can be designed to release their cargo in response to the tumor microenvironment, such as changes in pH or glutathione (B108866) levels, and can also be used for magnetic resonance imaging (MRI) diagnosis. nih.gov Furthermore, pH-responsive hydrogels made from self-assembling peptides containing histidine have been developed for the controlled delivery of therapeutic antibodies. acs.org
| Application Area | System Description | Key Feature | Reference |
| Cancer Diagnostics | N-alpha-Fmoc-L-histidine | Diagnostic agent for prostate cancer | biosynth.com |
| Cancer Treatment | Doxorubicin-conjugated N-alpha-Fmoc-L-histidine | Targeted chemotherapy | biosynth.com |
| Medical Imaging | 99mTc-labeled bioconjugates | Nuclear medicine imaging | uzh.ch |
| Photodynamic Therapy | Fmoc-His-OH/phthalocyanine nanocapsules | Mimics photooxidase function | nih.gov |
| Drug Delivery & MRI | Fmoc-L-L/Mn2+/Ce6 nanoparticles | MRI diagnosis and targeted drug release | nih.gov |
| Antibody Delivery | pH-responsive peptide hydrogels | Controlled release in acidic environments | acs.org |
Role in Drug Discovery and Development
This compound and its derivatives are fundamental building blocks in drug discovery, enabling the synthesis of complex peptides with therapeutic potential. chemimpex.comchemimpex.com The incorporation of histidine can impart desirable properties to peptide-based drugs, influencing their activity, stability, and delivery. chemimpex.com
A significant challenge in peptide drug development is achieving adequate solubility and stability. chemimpex.comchemimpex.comrsc.org The incorporation of histidine residues, facilitated by Fmoc-protected precursors, can address these issues. chemimpex.comnetascientific.com The unique structure of derivatives like Nα-Fmoc-Nim-trityl-L-histidine enhances the stability and solubility of the resulting peptides. chemimpex.com This is particularly valuable in the pharmaceutical industry for developing therapeutic peptides that can target specific biological pathways. chemimpex.com
Research has shown that designing histidine-rich peptides can significantly enhance cellular uptake and improve intracellular distribution, thereby increasing bioavailability. nih.gov For instance, based on a natural antiviral peptide, researchers designed histidine-rich analogues that not only retained virucidal activity but also gained the ability to suppress established infections at the cellular level. nih.gov In another application, amphiphilic short peptides containing a lysine-histidine-histidine (KHH) sequence were synthesized using Fmoc chemistry. tandfonline.com These peptides were able to form complexes with metal ions and the poorly water-soluble anticancer drug paclitaxel, significantly improving its water dispersibility. tandfonline.com
The imidazole side chain of histidine is frequently found in the active sites of enzymes, where it often plays a crucial role in catalysis. rsc.orgchemimpex.comnih.gov This makes histidine-containing peptides and peptidomimetics prime candidates for the development of enzyme inhibitors and modulators. chemimpex.com this compound derivatives are used to synthesize compounds that can interact with specific biological targets, making them crucial for treating various diseases. chemimpex.com
By mapping reactive histidines across the proteome, researchers can identify unique modification sites that could lead to the development of selective inhibitors or activity modulators. rsc.org Studies have also shown that histidine can modulate the self-assembly of other peptide nanomaterials, inducing enzyme-like catalytic activity. nih.gov Specifically, the presence of histidine can rearrange the structure of Fmoc-diphenylalanine peptide assemblies into nanofilaments that mimic peroxidase activity, capable of generating reactive oxygen species. nih.gov This finding highlights the potential of using histidine to create functional nanomaterials with catalytic properties. nih.gov
Targeted therapies aim to specifically attack cancer cells while minimizing damage to healthy tissues. chemimpex.commdpi.com The unique properties of this compound derivatives make them valuable in developing targeted therapies, particularly in cancer research. chemimpex.comchemimpex.comchemimpex.com Peptides containing histidine can be designed as inhibitors that selectively target cancer cells, improving treatment efficacy. chemimpex.com
N-alpha-Fmoc-L-histidine itself has been identified as a potential chemotherapeutic agent against prostate cancer. biosynth.com Furthermore, this compound-based nanoparticles have shown promise in antitumor photodynamic therapy. nih.gov These systems can be engineered for targeted drug delivery, leveraging the overexpression of certain receptors on cancer cells. mdpi.comnih.gov For example, peptide-drug conjugates can be designed to bind to receptors like HER2, which is overexpressed in certain types of breast cancer, to deliver a cytotoxic payload directly to the tumor. mdpi.com The use of pH-sensitive linkers or carriers incorporating histidine can further enhance specificity by triggering drug release within the acidic tumor microenvironment. acs.orgnih.govcore.ac.uk
Interaction with Histamine (B1213489) Receptors
This compound and its derivatives are instrumental in the study of histamine receptors, which are crucial in allergic reactions, gastric acid regulation, and neurotransmission. nih.govfrontiersin.org The fluorenylmethyloxycarbonyl (FMOC) protecting group facilitates the synthesis of specific histidine-containing peptides, which can be designed to interact with histamine receptors. chemimpex.com This allows researchers to probe the structure-activity relationships of these receptors and develop novel therapeutic agents. chemimpex.comchemimpex.com
Histamine, derived from the decarboxylation of L-histidine, exerts its biological effects by binding to four types of G protein-coupled receptors: H1, H2, H3, and H4. nih.govfrontiersin.orgfrontiersin.org The synthesis of fluorescently labeled ligands using FMOC-protected amino acids, including histidine, has enabled the visualization and study of these receptors. For instance, fluorescent ligands for the H1 receptor have been developed using FMOC solid-phase peptide synthesis, allowing for the investigation of ligand-receptor interactions at a molecular level. acs.org These studies provide insights into how the linker composition of these ligands affects their binding affinity and selectivity. acs.org
Furthermore, research into the depletion of L-histidine, the precursor to histamine, has been explored as a model to understand histamine-based cognitive function. nih.gov Such studies help to elucidate the role of histaminergic pathways in the central nervous system and can inform the development of drugs targeting histamine receptors for neurological conditions. nih.gov The ability to synthesize specific peptide sequences with this compound is crucial for creating tools to investigate these complex biological systems.
Investigations into Enzyme Mechanisms and Interactions
The unique properties of the histidine residue, particularly its imidazole side chain, make it a frequent and versatile participant in enzyme catalysis. nih.govijarsct.co.in this compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS) to introduce histidine residues into synthetic peptides and proteins, thereby enabling detailed investigations into enzyme mechanisms. chemimpex.comnetascientific.com
Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, a critical function in many enzymatic reactions. nih.gov This makes it a common feature in the active sites of enzymes, where it participates in acid-base catalysis. ijarsct.co.inquora.com By using this compound in peptide synthesis, researchers can create synthetic enzyme models or specific substrates to probe the role of active site histidine residues. chemimpex.comchemimpex.com
For example, histidine is a key catalytic residue in serine proteases, where it facilitates proton transfer. nih.gov It is also crucial for coordinating metal ions in metalloproteins, which is essential for their catalytic activity and structural stability. nih.govrsc.org The ability to incorporate modified histidine analogues using FMOC chemistry allows for the study of post-translational modifications, such as phosphorylation and methylation, and their impact on enzyme function. rsc.org The synthesis of peptides containing specifically placed histidine residues helps in understanding their direct involvement in the catalytic process and their interactions with other amino acids in the active site. nih.govrsc.org
This compound is utilized in research that provides insights into various metabolic pathways. chemimpex.com Histidine itself is a precursor for several important biological molecules, including histamine and carnosine. nih.govrsc.org The metabolic pathways involving histidine are crucial for processes like immune response, neurotransmission, and antioxidant defense. nih.gov
Studies using L-histidine have shown its influence on metabolic disorders. For instance, research on bovine mammary epithelial cells indicated that L-histidine treatment could modulate the metabolic disruptions caused by high levels of non-esterified fatty acids, which are associated with ketosis. mdpi.com This suggests a role for histidine in regulating fatty acid and steroid biosynthesis pathways. mdpi.com Furthermore, the use of isotopically labeled this compound derivatives can aid in tracing the metabolic fate of histidine and its products within complex biological systems, offering a clearer picture of metabolic regulation.
Protein Engineering and Design
The use of this compound is integral to the field of protein engineering, where the goal is to create new proteins with desired functions or to enhance the properties of existing ones. chemimpex.comnetascientific.com The ability to precisely incorporate histidine residues into a peptide chain through SPPS is a powerful tool for designing proteins with specific catalytic or binding capabilities. chemimpex.comnetascientific.com
Protein engineering allows for the design of novel proteins with tailored functionalities. chemimpex.com By strategically placing histidine residues, which can act as metal-binding sites or catalytic centers, scientists can create artificial enzymes or proteins with unique binding affinities. chemimpex.comrsc.org The versatility of the FMOC group in peptide synthesis facilitates the incorporation of not just L-histidine but also its various protected or modified derivatives, expanding the toolkit for creating these novel proteins. netascientific.comnetascientific.comchemimpex.com
A notable example is the finding that histidine can modulate the self-assembly of peptides into amyloid-like structures and confer enzyme-like activity. nih.gov Specifically, the presence of histidine can induce peroxidase-like activity in self-assembling peptide nanofilaments. nih.gov This opens up possibilities for designing new biomaterials and catalysts based on engineered peptides containing histidine.
This compound is also employed to modify existing proteins to enhance their stability and catalytic activity. chemimpex.comnetascientific.comnetascientific.comchemimpex.com Introducing or substituting histidine residues can alter a protein's structural integrity and function. rsc.org For example, histidine methylation is associated with protein stability. rsc.org The ability to synthesize peptides with specific modifications using this compound and its analogues allows researchers to systematically study the impact of these changes. rsc.org
The development of efficient chemical protein synthesis methods, such as native chemical ligation (NCL), often utilizes FMOC-protected amino acids, including cysteine and histidine, to assemble larger proteins from smaller peptide fragments. nih.gov This approach enables the creation of proteins with modifications that are difficult to achieve through biological expression systems, leading to proteins with improved therapeutic or industrial potential.
Metal Ion Coordination and Catalysis Research
The unique structure of the histidine residue, particularly its imidazole side chain, allows it to play a significant role in metal ion coordination and catalysis. The use of Nα-Fmoc-L-histidine provides a protected form of this amino acid, essential for its controlled incorporation into peptides and other molecular structures designed for specific research applications in this field.
The imidazole ring of histidine is a key functional group capable of coordinating with a variety of metal ions. nih.gov This ability is central to the function of many metalloproteins and enzymes. smolecule.com The nitrogen atoms in the imidazole ring can act as ligands, forming stable coordination complexes with transition metals. nih.govsmolecule.com Research has demonstrated that histidine and its derivatives can form stable complexes with metal ions such as zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and manganese (Mn²⁺). chemimpex.comresearchgate.netthno.orgresearchgate.net
The formation of these complexes is influenced by pH. At pH values above its pKa (around 6.0), the imidazole side chain is deprotonated and neutral, making it an effective ligand for metal ion binding. creative-peptides.commdpi.com This property is harnessed in creating synthetic peptide-based systems where the coordination is predictable and controlled. For instance, studies on poly-L-histidine immobilized on controlled pore glass have shown that the polymer coordinates with metal cations through the imidazole side chain, exhibiting both strong and weak binding sites for ions like Cu²⁺, Cd²⁺, Co²⁺, and Ni²⁺. researchgate.net The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise placement of histidine residues within a peptide sequence to create specific metal-binding sites. rsc.orgnih.gov
The stability of these metal-peptide complexes is a critical factor in their application. Density functional theory (DFT) simulations have suggested that a single Zn²⁺ ion can be linked to four polypeptides via the coordinated imidazole and carboxyl groups of histidine. doi.org This multi-ligand coordination enhances the stability of the resulting nanostructures.
| Metal Ion | Coordination Site | Significance in Research | Reference |
|---|---|---|---|
| Zinc (Zn²⁺) | Imidazole Ring, Carboxyl Group | Formation of nanoparticles for drug delivery and catalysis research. | thno.orgdoi.org |
| Copper (Cu²⁺) | Imidazole Ring, Terminal Amine, Amide Groups | Studied in peptide structure modulation and potential catalytic applications. | nih.govresearchgate.net |
| Nickel (Ni²⁺) | Imidazole Ring | Used in studying metal-peptide interactions and developing dispersants for drugs. | researchgate.netresearchgate.net |
| Manganese (Mn²⁺) | Carboxyl Group, Imidazole Ring | Development of MRI contrast agents and photodynamic therapy nanoparticles. | thno.org |
| Silver (Ag⁺) | Not specified | Formation of antibacterial hydrogels. | doi.org |
The ability of this compound-containing peptides to form stable complexes with metal ions has been extensively exploited in the development of advanced drug delivery systems. chemimpex.com This strategy, often referred to as metal-coordination self-assembly, allows for the creation of well-defined nanostructures like nanoparticles and hydrogels that can encapsulate and transport therapeutic agents. thno.orgdoi.org
Researchers have successfully used this compound as a building block for self-assembly with metal ions like Zn²⁺ and Mn²⁺ to create nanocarriers for drugs. thno.orgbeilstein-journals.org For example, curcumin-based nanoparticles were fabricated through the coordination of this compound, curcumin (B1669340), and zinc ions. thno.org Similarly, a multicomponent coordination platform was designed by mixing this compound, the photosensitizer Chlorin e6 (Ce6), and Mn²⁺ ions to form nanoparticles for use in magnetic resonance imaging (MRI) and photodynamic therapy (PDT). thno.org
These coordination-driven assemblies offer several advantages for drug delivery:
Stability : The coordination bonds, along with other noncovalent interactions like π-π stacking and hydrophobic interactions, provide stability to the nanostructure in physiological circulation. thno.org
Controlled Release : The nanostructures are often designed to be responsive to the tumor microenvironment. Changes in pH or the concentration of molecules like glutathione (GSH) can disrupt the coordination bonds, leading to the release of the encapsulated drug at the target site. beilstein-journals.org
High Loading Capacity : This method has shown high drug loading and encapsulation efficiency. In one study, nanoparticles made from this compound and Zn²⁺ encapsulated the photosensitizer Ce6 with a loading of over 50% and an encapsulation efficiency greater than 99%. beilstein-journals.org
Fmoc-dipeptides containing histidine, such as Fmoc-His-Phe, have also been shown to form metal-ion responsive hydrogels, which can act as carriers for drug molecules. nih.govsemanticscholar.org These systems demonstrate the versatility of using this compound and metal ion coordination to design sophisticated and effective drug delivery vehicles. doi.org
The strong metal-binding capacity of histidine makes it an excellent candidate for the development of chelating agents designed to remove metal ions from various environments. smolecule.comdcu.ie The synthesis of peptides specifically for this purpose often employs this compound in SPPS to ensure the correct sequence and structure. scielo.br
A dipeptide of histidine and β-alanine was synthesized using Fmoc-protected histidine on a trityl chloride resin. scielo.br This dipeptide was designed as a multidentate ligand with five potential metal-coordinating sites: the two nitrogen atoms of the imidazole ring, a carboxylate group, an amide linkage, and a terminal amino group. scielo.br In vitro studies demonstrated its ability to chelate metal ions, with the activity depending on the concentration and type of metal. scielo.br
Furthermore, research has shown that poly-L-histidine (PLHis) immobilized on solid supports is an effective metal chelator. researchgate.net It can bind metal cations at neutral pH and metal oxyanions at acidic pH where the imidazole ring is protonated. researchgate.net L-histidine has also been explored as a green leaching agent for selectively recovering cobalt from alloy slag, forming stable complexes via the carboxyl and amino groups. mdpi.com This highlights the potential of histidine-based materials in environmental remediation and hydrometallurgy.
| Chelating Agent | Synthesis Method | Target Metal Ions | Key Finding | Reference |
|---|---|---|---|---|
| Dipeptide (Histidine-β-alanine) | Solid-Phase Peptide Synthesis (SPPS) using this compound | Al³⁺, Cu²⁺, Hg²⁺, Pb²⁺ | Chelating activity is dependent on metal concentration and type. | scielo.br |
| Immobilized Poly-L-histidine (PLHis) | Immobilization of PLHis onto controlled pore glass. | Cu²⁺, Cd²⁺, Co²⁺, Ni²⁺, metal oxyanions | Effectively binds cations at neutral pH and oxyanions at acidic pH. | researchgate.net |
| L-histidine (as a leaching agent) | - | Cobalt (Co²⁺) | Demonstrated high selectivity and efficiency for cobalt leaching from industrial slag. | mdpi.com |
Post-Translational Modifications (PTMs) of Histidine
Histidine residues in proteins can undergo several post-translational modifications (PTMs), including phosphorylation, methylation, and hydroxylation. rsc.orgresearchgate.net These modifications are crucial for regulating protein function and cellular processes. The study of these PTMs often relies on synthetic peptides containing modified histidine residues. This compound and its protected, modified derivatives are indispensable chemical tools for synthesizing these peptide probes via SPPS.
Histidine phosphorylation (pHis) is a vital but notoriously difficult PTM to study due to the chemical instability of the phosphoramidate (B1195095) (P-N) bond, which rapidly hydrolyzes in acidic conditions. creative-peptides.comnih.govnih.gov To overcome this challenge, researchers have developed chemical tools, including stable pHis analogs and specific antibodies, to detect and analyze this modification. nih.govresearchgate.net
The synthesis of peptides containing phosphohistidine (B1677714) is essential for developing these tools, such as for raising and characterizing antibodies. nih.gov While direct phosphorylation of peptides can be achieved chemically, the use of pre-phosphorylated, Fmoc-protected amino acid building blocks in SPPS offers a more controlled approach. Recently, the development of stable pHis mimetics, such as phosphoryltriazole analogues, has been a significant advance. rsc.org These analogues can be incorporated into peptides to create probes for biochemical and immunological studies.
Furthermore, a key development has been the preparation of Fmoc-protected ribosylated histidine building blocks that are compatible with SPPS. rsc.org This allows for the generation of ADP-ribosylated histidine-containing peptides, enabling the study of another important but less understood PTM. rsc.orgresearchgate.net These synthetic approaches are critical for producing the standards and probes needed to advance our understanding of the pHis phosphoproteome. nih.govresearchgate.net
Histidine methylation and hydroxylation are other key PTMs that regulate protein function. rsc.org Histidine methylation, which can occur on the Nπ or Nτ atoms of the imidazole ring, is carried out by histidine methyltransferases (HMTs) and is implicated in protein stability and cell signaling. rsc.orguio.no Histidine hydroxylation is catalyzed by 2-oxoglutarate (2OG) dependent oxygenases, such as MINA53 and NO66, which hydroxylate specific histidine residues in ribosomal proteins. rsc.orgnih.gov
The study of these modifications heavily relies on synthetic peptides. Fmoc-protected histidine analogues are crucial for these investigations. For example, to probe the substrate specificity of the histidine methyltransferase SETD3, various histidine mimics were incorporated into β-actin peptides using automated, microwave-assisted SPPS with the corresponding Fmoc-protected analogs. nih.gov These studies revealed that SETD3 has a broader substrate scope than previously thought but is stereospecific, as it did not methylate a peptide containing D-histidine. nih.gov
Similarly, to study the substrate selectivity of the ribosomal histidine hydroxylases MINA53 and NO66, synthetic peptides derived from their natural substrates (Rpl27a and Rpl8) containing various histidine analogues were prepared. nih.gov These peptides, synthesized using Fmoc-SPPS, allowed researchers to determine that the enzymes are highly selective for histidine over other naturally occurring amino acids. nih.gov These examples underscore the essential role of Fmoc-protected histidine derivatives in creating the chemical tools needed to dissect the complex biology of histidine PTMs.
Synthesis of Peptides Containing Oxidized Histidine Residues (e.g., 2-Oxohistidine (B12328305) as Biomarker)
The oxidation of histidine residues in proteins, primarily yielding 2-oxohistidine, is a significant indicator of oxidative stress linked to aging and various diseases. iris-biotech.de The synthesis of peptides containing 2-oxohistidine is crucial for studying the biological consequences of this modification and for developing diagnostic tools. nih.goviris-biotech.de Histidine's susceptibility to oxidation is due to its imidazole side chain's ability to chelate metal ions like copper (Cu²⁺) and iron (Fe³⁺), which facilitates metal-catalyzed oxidation (MCO) in the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.gov This process converts histidine into 2-oxohistidine, an irreversible post-translational modification that alters the residue's charge, hydrogen-bonding capacity, and metal-chelating properties. nih.gov
Historically, research into 2-oxohistidine's role was hampered by low yields in chemical synthesis. nih.gov However, recent advancements have optimized the synthesis process. An efficient method involves the use of a Cu²⁺/ascorbate/O₂ reaction system, which has been shown to increase the yield of 2-oxohistidine by more than tenfold through careful optimization of reagent ratios and pH buffering. This allows for the production of peptides with uniformly incorporated 2-oxohistidine, enabling more precise biochemical and biophysical studies.
The synthesis strategy often involves generating the 2-oxohistidine residue on the peptide after the main chain has been assembled. nih.gov For instance, a peptide containing a standard histidine residue can be subjected to metal-catalyzed oxidation to convert the histidine into 2-oxohistidine. nih.gov The resulting oxidized peptide can then be purified for use in various assays. nih.gov These synthetic peptides serve as critical probes for identifying proteins that specifically interact with this oxidized residue, helping to unravel the cellular responses to oxidative damage. nih.gov Studies using these peptides have shown that 2-oxohistidine is a stable marker of oxidative damage and its presence can be detected using techniques like high-pressure liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry. nih.gov
Research Findings on 2-Oxohistidine Peptide Synthesis and Utility
| Finding | Description | Significance | Citation |
|---|---|---|---|
| Optimized Synthesis | An improved method using a Cu²⁺/ascorbate/O₂ system significantly enhances the conversion yield of histidine to 2-oxohistidine in peptides. | Facilitates the production of sufficient quantities of 2-oxohistidine-containing peptides for research, which was previously a major challenge. | |
| Biomarker Utility | 2-Oxohistidine is confirmed as a stable biological marker for assessing protein modification under oxidative stress. | Provides a reliable tool for monitoring oxidative damage in biological systems and its association with disease. | nih.goviris-biotech.dewikipedia.org |
| Protein Interaction Studies | Chemically synthesized peptides containing 2-oxohistidine are used as probes in proteome microarrays to identify specific binding proteins. | Reveals cellular pathways and defense mechanisms against oxidative stress, showing that many interacting proteins are involved in redox-related functions. | nih.gov |
| Analytical Characterization | Peptides with 2-oxohistidine can be characterized by mass spectrometry, showing stability under electrospray ionization and collision-induced dissociation. | Ensures reliable identification and quantification in complex biological samples. | iris-biotech.de |
Biomaterial Science: Hydrogel Formation by L-Histidine Derivatives
In biomaterial science, derivatives of L-histidine, particularly those modified with the Fluorenylmethyloxycarbonyl (Fmoc) group, are instrumental in the formation of self-assembling hydrogels. nih.govrsc.org These soft materials, composed of water-swollen polymer networks, are highly valued for biomedical applications like tissue engineering and controlled drug delivery due to their biocompatibility and tunable properties. mdpi.comnih.govfrontiersin.org
The self-assembly of these molecules into nanofibrous networks, which entrap water to form a gel, is driven by a combination of non-covalent interactions. For Fmoc-amino acid derivatives, these include hydrogen bonding between the peptide backbones, hydrophobic interactions, and π-π stacking interactions between the aromatic fluorenyl groups. nih.govfrontiersin.org The histidine residue itself adds another layer of control. Its imidazole side chain has a pKa near physiological pH, making it responsive to small pH changes. acs.org This pH sensitivity allows for the creation of "smart" hydrogels that can assemble or disassemble in response to specific environmental triggers. acs.org
The process of forming a hydrogel with an this compound derivative typically involves dissolving the compound, sometimes with heating or pH adjustment, and then allowing it to cool or returning the pH to a level that triggers self-assembly. rsc.org The final properties of the hydrogel, such as its stiffness (measured by the storage modulus, G'), porosity, and stability, can be precisely tuned by altering the peptide sequence, the concentration of the gelator, and environmental conditions like pH and ionic strength. nih.govacs.org For example, the incorporation of histidine can modulate the release of therapeutic antibodies from the hydrogel matrix in a pH-dependent manner. acs.org
Properties of L-Histidine Derivative Hydrogels
| Derivative Type | Key Self-Assembly Drivers | Controlling Factors | Potential Applications | Citation |
|---|---|---|---|---|
| Fmoc-Dipeptides (containing His) | π-π stacking (Fmoc), Hydrogen bonding, Hydrophobic interactions | pH, Temperature, Peptide sequence | Drug delivery, Tissue engineering | nih.govrsc.org |
| Maxi-amphiphilic Peptides (with His) | Hydrophobic collapse, Electrostatic interactions, Hydrogen bonding | pH (due to Histidine's pKa), Peptide sequence | pH-responsive payload delivery, Injectable scaffolds | acs.org |
| Hybrid Hydrogels (with His peptides) | Polymer network formation, Peptide self-assembly | Crosslinking density, Polymer type, Peptide sequence | Cartilage regeneration, Cell-matrix interaction studies | nih.gov |
Applications in DNA-Encoded Chemical Libraries
This compound is a valuable building block in the synthesis of DNA-Encoded Chemical Libraries (DECLs). acs.org DECL technology enables the rapid synthesis and screening of vast collections of compounds (from millions to billions) for drug discovery. hitgen.com The core principle involves covalently linking a small molecule to a unique DNA tag that encodes its chemical structure and synthesis history. sci-hub.se
The synthesis of peptide-based DECLs often employs Fmoc-protected amino acids in a "split-and-pool" strategy. hitgen.com In this process, a DNA oligonucleotide is coupled to an amino acid, such as this compound. After the coupling reaction, the Fmoc protecting group is removed, and the resulting products are pooled. The pool is then split into new reaction vessels for coupling with the next set of amino acid building blocks, with each new addition being recorded by the ligation of a new DNA tag. hitgen.comsci-hub.se
A significant challenge in DECL synthesis is ensuring that the chemical reactions are compatible with the DNA tag, which is sensitive to many standard organic synthesis conditions. acs.orgsci-hub.se The protection of reactive amino acid side chains is therefore critical. For histidine, side-chain protection is essential to prevent racemization and unwanted acylation reactions during peptide coupling. researchgate.net Finding a protecting group for the histidine imidazole that is stable during the Fmoc-removal step (typically with piperidine) but can be removed under DNA-compatible conditions is a key consideration. acs.orgresearchgate.net Strategies have been developed using specific protecting groups, such as the 2-nitrobenzylsulfonyl (2-Ns) group, which can be cleaved without damaging the DNA backbone. acs.org Researchers continue to develop and optimize aqueous, solution-phase coupling conditions and protecting group strategies to broaden the scope of chemistries available for creating diverse and complex peptide-based DECLs. acs.org
Role of this compound in DECL Synthesis
| Synthesis Step | Role of this compound | Key Challenge | Solution/Strategy | Citation |
|---|---|---|---|---|
| Building Block Incorporation | Used as a monomeric building block to introduce a histidine residue into the library compounds. | Ensuring efficient coupling to the DNA-amino conjugate. | Development of substrate-tolerant amide coupling conditions suitable for aqueous environments. | acs.orgpnas.org |
| Peptide Elongation | The Fmoc group provides temporary Nα-protection, which is removed after each coupling cycle to allow for the addition of the next amino acid. | The Fmoc removal conditions (piperidine) must not affect the side-chain protecting group or the DNA tag. | Use of orthogonal protecting groups for the side chain. | nih.govethz.ch |
| Side-Chain Protection | The imidazole side chain must be protected to prevent side reactions and racemization. | The protecting group must be removable under conditions that do not damage the DNA oligomer. | Employing DNA-compatible protecting groups like 2-nitrobenzylsulfonyl (2-Ns) or 4-cyano-2-nitrophenyl (CNP). | acs.orgresearchgate.net |
Analytical and Mechanistic Characterization of Fmoc L Histidine in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for confirming the molecular structure and identifying functional groups within FMOC-L-Histidine, thereby verifying its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within this compound. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide detailed information about the molecule's backbone and side chain. ¹H NMR allows for the identification of characteristic proton environments, such as those in the aromatic rings of the FMOC group and the imidazole (B134444) ring of histidine, as well as the alpha-proton and beta-protons of the amino acid residue. The integration of these signals corresponds to the number of protons in each environment, confirming the expected stoichiometry. ¹³C NMR complements this by identifying the carbon framework, including the carbonyl carbon of the carbamate (B1207046) group, aromatic carbons, and aliphatic carbons. The chemical shifts and coupling patterns observed in NMR spectra serve as a fingerprint for this compound, enabling unambiguous structural confirmation and the detection of structural isomers or impurities.
Table 5.1.1: Key NMR Spectroscopic Features for this compound (Representative)
| Spectroscopic Technique | Nucleus | Expected Signal Type | Significance for this compound |
| ¹H NMR | Aromatic Protons (FMOC) | Multiplets (approx. 7.3-7.8 ppm) | Confirms the presence of the benzhydryl and phenyl groups of the FMOC protecting group. |
| ¹H NMR | Aromatic Protons (Imidazole) | Doublets/Multiplets (approx. 6.8-8.0 ppm) | Identifies the protons on the imidazole ring of the histidine side chain. |
| ¹H NMR | Alpha-Proton (Histidine) | Multiplet (approx. 4.5-5.0 ppm) | Confirms the chiral center of the L-histidine residue. |
| ¹H NMR | Methylene (B1212753) Protons (FMOC) | Singlet (approx. 5.4 ppm) | Characteristic signal for the CH group of the benzhydryl moiety in the FMOC group. |
| ¹³C NMR | Carbonyl Carbon (FMOC) | Singlet (approx. 155-157 ppm) | Identifies the carbonyl carbon of the carbamate protecting group. |
| ¹³C NMR | Aromatic Carbons (FMOC) | Multiple Signals (approx. 119-145 ppm) | Confirms the aromatic system of the FMOC group. |
| ¹³C NMR | Imidazole Carbons (Histidine) | Multiple Signals (approx. 115-140 ppm) | Verifies the presence and electronic environment of the imidazole ring carbons. |
Infrared (IR) Spectroscopy in Functional Group Analysis and Compound Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds. Key functional groups that exhibit distinct absorption bands include the carbonyl group (C=O) of the FMOC carbamate, typically appearing around 1700-1730 cm⁻¹, and the N-H stretching vibrations from the FMOC amine and the histidine amino group and imidazole ring, usually found in the 3100-3500 cm⁻¹ region. The presence of aromatic C-H stretching vibrations from both the FMOC phenyl ring and the histidine imidazole ring can also be observed. The unique pattern of these absorption bands serves as a fingerprint for this compound, aiding in its identification and confirming the presence of essential functional moieties.
Table 5.1.2: Key IR Absorption Bands for this compound (Representative)
| Functional Group | Expected IR Absorption (cm⁻¹) | Significance for this compound |
| C=O (Carbamate) | 1700-1730 | Confirms the presence of the FMOC protecting group's carbonyl. |
| N-H (Amine/Amide) | 3300-3500 | Indicates the presence of amine and amide functionalities. |
| N-H (Imidazole) | 3100-3300 | Characteristic of the N-H stretch in the imidazole ring. |
| C-H (Aromatic) | 3000-3100 | Detects aromatic C-H stretching from FMOC and imidazole rings. |
| C=C/C=N (Imidazole) | 1500-1650 | Characteristic vibrations of the imidazole ring. |
Chromatographic Analysis for Purity and Yield Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and assessing the efficiency of synthesis or purification processes.
High-Performance Liquid Chromatography (HPLC) in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a widely employed method for assessing the purity of this compound. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC can effectively resolve it from unreacted starting materials, synthetic byproducts, and degradation products. By monitoring the chromatogram at appropriate wavelengths (often in the UV region where the FMOC group absorbs strongly), the proportion of this compound relative to impurities can be quantified. This quantitative analysis is crucial for determining the yield and purity of synthesized batches, ensuring that the material meets the required specifications for downstream applications like peptide synthesis.
Table 5.2.1: HPLC Analysis Parameters for this compound (General)
| Parameter | Typical Description/Range | Significance in Purity Assessment |
| Stationary Phase | C18 reversed-phase column | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients with acid modifiers (e.g., TFA) | Optimizes separation of this compound from impurities. |
| Detection Wavelength | 210-280 nm (UV detection) | FMOC group exhibits strong UV absorbance, enabling sensitive detection. |
| Purity Assessment | % Area under the curve | Quantifies the proportion of this compound relative to other detected peaks. |
| Retention Time (RT) | Specific to method (e.g., 5-15 min) | Characteristic identifier for this compound under defined conditions. |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Product Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, offering a robust method for product characterization. In the analysis of this compound, LC-MS not only separates the compound from potential contaminants but also provides its molecular weight, thereby confirming its identity. The mass spectrometer detects the ionized molecule, typically as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ion, allowing for precise mass determination. This technique is particularly valuable for identifying and characterizing unknown impurities or byproducts that may co-elute with the main product in HPLC alone.
Table 5.2.2: LC-MS Characterization of this compound
| Analytical Technique | Detection Mode | Observed Ion Species (Expected) | Significance for Characterization |
| LC-MS | ESI+ | [M+H]⁺ (m/z ~338.15) | Confirms the molecular weight of this compound. |
| LC-MS | ESI+ | [M+Na]⁺ (m/z ~360.13) | Alternative adduct ion confirming molecular weight. |
Mass Spectrometry in Elucidating Fragmentation Reactions and Side Products
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and providing structural information about this compound through fragmentation analysis. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can generate molecular ions, which are then subjected to fragmentation (e.g., via Collision-Induced Dissociation, CID) to produce characteristic fragment ions. The fragmentation patterns can reveal the connectivity of the FMOC group to the histidine residue and the structural integrity of both components. For instance, fragmentation might involve the loss of the FMOC group or cleavage within the histidine side chain. By analyzing these fragments, researchers can confirm the structure and identify potential side products or impurities that may arise during synthesis or storage, such as deprotected histidine or incompletely protected intermediates.
Table 5.3: Mass Spectrometry Fragmentation Analysis of this compound (Representative)
| Ion Type | m/z (Expected) | Fragmentation Pathway/Significance |
| Molecular Ion | ~338.15 | [M+H]⁺, confirms the intact molecule. |
| Fragment Ion | ~205.08 | Loss of histidine moiety from this compound, characteristic of the FMOC group. |
| Fragment Ion | ~155.07 | Loss of the benzoyl group from FMOC, or related fragments. |
| Fragment Ion | ~138.06 | Related to the benzhydryl cation from FMOC. |
| Fragment Ion | ~156.08 | Indicative of the histidine residue, potentially with modifications. |
Compound Name Table:
| Common Name | Chemical Name |
| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-L-histidine |
Advanced Microscopy Techniques for Self-Assembled Structures (e.g., Atomic Force Microscopy)
Atomic Force Microscopy (AFM) is a cornerstone technique for visualizing and analyzing the nanoscale morphology and structural organization of self-assembled molecules, including those derived from this compound and related peptides. AFM provides high-resolution topographical images, allowing researchers to study the formation, structure, and dimensions of supramolecular assemblies at the molecular level. Studies employing AFM have elucidated the self-assembly behavior of histidine-containing peptides, often revealing characteristic morphologies such as nanofibers, sheets, or spherical structures researchgate.netbilkent.edu.trnih.govresearchgate.netrsc.org. For instance, AFM has been used to characterize the flat morphology of peptide nanostructures, providing critical dimensional data like height and width bilkent.edu.trgoogle.com. Specifically, peptide nanostructures have been observed to have heights around 6 nm bilkent.edu.tr, while spherical assemblies can exhibit heights of approximately 90 nm google.com. Furthermore, AFM nanoindentation can be utilized to probe the mechanical properties, such as Young's modulus, of these self-assembled materials, offering insights into their rigidity and potential applications acs.org. The technique also confirms the integrity of these assemblies in the presence of other components, such as gold nanoparticles, demonstrating that co-assembly does not significantly alter the fundamental morphology of peptide nanofibers rsc.org. Research on Fmoc-protected histidine-containing nanoparticles has also reported sizes in the range of approximately 70 nm nih.gov.
Table 5.4.1: AFM Characterization of Self-Assembled Peptide Structures
| Technique | Structure Type | Observed Morphology | Key Dimensions | Relevant Compound/System | Reference(s) |
| AFM | Peptide Nanofibers | Fibrous, flat morphology | Height: ~6 nm; Width: 100–200 nm | Fmoc-conjugated peptides | bilkent.edu.tr |
| AFM | Peptide Nanostructures | Spherical | Height: ~90 nm | Peptide nanostructures | google.com |
| AFM | Fmoc-tripeptide nanofibers | Nanofibers | Not specified | Fmoc-tripeptides (with histidine) co-assembled with AuNPs | rsc.org |
| AFM | Histidine-rich peptide assemblies | Fibrillar | Not specified | Histidine-rich peptides | rsc.org |
| AFM | Fmoc-H/Zn²⁺ nanoparticles | Nanoparticles | ~70 nm (size) | Fmoc-H/Zn²⁺ nanoparticles | nih.gov |
| AFM Nanoindentation | Self-assembled fibers/composites | Varies (e.g., L-Phe fibers) | Young's Modulus: 5.8 ± 0.7 GPa (L-Phe); 53.5 ± 12.1 GPa (dl-composite) | Phenylalanine derivatives | acs.org |
Racemization Product Analysis and Quantification
Maintaining the stereochemical integrity of this compound is paramount in peptide synthesis, as racemization—the conversion of the L-enantiomer to its D-counterpart—can lead to the formation of diastereomeric impurities, potentially altering the biological activity and purity of the final peptide product researchgate.net. Histidine residues are particularly susceptible to racemization during peptide coupling reactions, especially under certain activation conditions researchgate.netnih.gov. Consequently, robust analytical methods are essential for detecting and quantifying these racemization products.
Analytical Techniques for Racemization:
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC: This method is indispensable for separating enantiomers. By employing chiral stationary phases or specific mobile phase additives, chiral HPLC can effectively resolve L- and D-histidine derivatives, allowing for the quantification of chiral purity. Studies have reported methods capable of quantifying optical isomer content with high sensitivity, for example, achieving detection limits for Fmoc-D-His(Trt)-OH as low as 0.049 μg/mL . Furthermore, derivatization strategies using reagents like FMOC-L-Ala-NCA enable the separation of diastereomeric products, which is vital for monitoring racemization during peptide synthesis tiscali.czoup.com.
Mass Spectrometry (MS) and HPLC-MS:
The coupling of HPLC with mass spectrometry (HPLC-MS or LC-MS/MS) provides both separation and molecular weight information, significantly enhancing the identification and quantification of racemized impurities. High-resolution MS can accurately distinguish racemized peptides based on their precise mass and isotopic patterns . Chiral HPLC coupled with ESI-MS/MS offers a rapid and accurate approach for determining the chiral purity of amino acids within peptides researchgate.net.
Amino Acid Analysis (AAA) with Derivatization:
AAA is a fundamental technique for determining the amino acid composition of a peptide, typically performed after hydrolysis. To assess chiral purity, AAA is often combined with derivatization reagents such as Marfey's reagent or FMOC-Cl. These reagents react with amino acids to form diastereomeric derivatives that can be separated and quantified by HPLC researchgate.netmdpi.comresearchgate.net. This approach is crucial for identifying the presence of D-histidine, which may result from racemization during synthesis or even during the hydrolysis process itself researchgate.net.
Factors Influencing Racemization: Research indicates that specific experimental conditions can exacerbate racemization. For example, the pre-activation time during coupling reactions can significantly increase the level of racemization for histidine residues, particularly when using certain protecting groups like trityl (Trt) nih.gov. Conversely, optimized coupling protocols and the selection of appropriate protecting groups can mitigate this issue researchgate.netnih.gov. For instance, Fmoc-His(MBom)-OH has demonstrated reduced epimerization compared to Fmoc-His(Trt)-OH under specific reaction conditions nih.gov.
Quantification and Purity Assessment: The accuracy of these analytical methods is critical for ensuring product quality. HPLC methods can achieve high sensitivity in quantifying optical isomer content, with reported detection limits for specific racemized impurities . Regulatory bodies, such as through the International Conference on Harmonisation (ICH) guidelines, mandate specifications for optical purity, which are reliably met by these advanced analytical techniques nih.gov.
Table 5.5.1: Analytical Techniques for Racemization Analysis of this compound
| Analytical Technique | Principle | Application/Target | Key Features/Metrics | Reference(s) |
| Chiral HPLC | Separation of enantiomers using chiral stationary phases or additives | Quantification of D-His in L-His samples; monitoring racemization | High sensitivity detection limits (e.g., 0.049 μg/mL for Fmoc-D-His(Trt)-OH) ; separation of diastereomers tiscali.czoup.com | tiscali.czoup.com |
| HPLC-ESI-MS/MS | Separation by HPLC, identification/quantification by MS | Determination of amino acid chiral purity within peptides | Rapid and accurate analysis researchgate.net | researchgate.net |
| AAA + Derivatization (e.g., Marfey's reagent, FMOC-Cl) | Hydrolysis to amino acids, reaction with a chiral reagent to form separable diastereomers, separation by HPLC | Detection and quantification of D-amino acids (e.g., D-histidine) post-hydrolysis | Quantifies D-amino acid content researchgate.netmdpi.comresearchgate.net | researchgate.netmdpi.comresearchgate.net |
| RP-HPLC | Separation based on hydrophobicity | Purity assessment; detection of impurities | Can detect racemized products when coupled with other methods researchgate.net | researchgate.net |
Compound Names
this compound
Fmoc-His(Trt)-OH
Fmoc-D-His(Trt)-OH
Fmoc-His(MBom)-OH
Fmoc-His(Boc)-OH
L-Histidine
D-Histidine
Histidine
Fmoc-tripeptide
Fmoc-FF
Fmoc-FFH
Fmoc-FFR
Fmoc-FFC
Fmoc-H/Zn²⁺ nanoparticles
Z-HF/Zn²⁺ nanoparticles (N-benzyloxycarbonyl-ʟ-histidine-ʟ-phenylalanine)
FMOC-L-Ala-NCA
FMOC-L-Ala-L-Phe-OH
FMOC-L-Ala-D-Phe-OH
L-phenylalanine (L-Phe)
D-phenylalanine (D-Phe)
DL-phenylalanine (Phe dl-composite)
Future Directions and Emerging Research Avenues for Fmoc L Histidine
Development of Novel Protecting Groups for Enhanced Control and Efficiency
The unique reactivity of the histidine imidazole (B134444) side chain presents ongoing challenges in peptide synthesis, most notably the risk of racemization during activation. amazonaws.comnih.gov While the trityl (Trt) group is a common protecting strategy for the imidazole nitrogen, research is actively pursuing alternatives that offer superior control and efficiency. peptide.compeptide.com
A key objective is the development of protecting groups that effectively suppress epimerization, an intramolecular side reaction where the lone pair electrons on the imidazole Nπ can deprotonate the alpha-carbon, leading to a loss of stereochemical integrity. amazonaws.com Novel protecting groups are being designed to be stable under the conditions of both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies while being easily removable under specific, non-destructive conditions. jst.go.jpcreative-peptides.com For instance, the Nπ-2-adamantyloxymethyl (2-Adom) group has been developed, showing stability against trifluoroacetic acid (TFA) and piperidine (B6355638), but is readily cleaved by stronger acids, offering an alternative for specific synthetic schemes. jst.go.jp Another approach involves the use of the tert-Butyloxycarbonyl (Boc) group for side-chain protection of histidine, which has been demonstrated to significantly reduce racemization compared to the trityl group, especially under microwave heating conditions. amazonaws.com
The ideal protecting group should not only prevent racemization but also enhance the solubility of the amino acid derivative in organic solvents and be cost-effective for large-scale synthesis. nih.govjst.go.jp The development of such groups is critical for the synthesis of complex, histidine-rich peptides with high purity and biological activity. chemimpex.com
| Protecting Group | Key Advantages | Key Disadvantages | Primary Application |
|---|---|---|---|
| Trityl (Trt) | Widely used, commercially available. peptide.com | Does not fully suppress racemization. amazonaws.comnih.gov | General peptide synthesis. peptide.com |
| tert-Butyloxycarbonyl (Boc) | Significantly reduces racemization, especially at elevated temperatures. amazonaws.com | Potential lability during prolonged or high-temperature deprotection steps. amazonaws.com | Microwave-assisted SPPS, synthesis of racemization-prone sequences. amazonaws.com |
| 2-Adamantyloxymethyl (2-Adom) | Stable to TFA and piperidine, suppresses racemization, enhances solubility. jst.go.jp | Requires strong acid for removal. jst.go.jp | Orthogonal protection schemes in both solution and solid-phase synthesis. jst.go.jp |
| Benzyloxymethyl (Bom) | Effective at reducing racemization. peptide.com | Can lead to side reactions during cleavage. peptide.com | Boc-based peptide synthesis. peptide.com |
Exploration of Sustainable and Environmentally Benign Synthesis Approaches
The pharmaceutical industry and academia are increasingly focused on "green chemistry" to mitigate the environmental impact of chemical syntheses. rsc.org Peptide synthesis, particularly on a large scale, is notorious for its heavy reliance on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), and the generation of significant chemical waste. rsc.orgacs.org Future research on FMOC-L-Histidine is intrinsically linked to the greening of the entire peptide synthesis process.
Key areas of investigation include:
Green Solvents : Researchers are exploring benign alternatives to traditional solvents. Propylene carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water are being investigated as potential replacements for DMF and DCM in coupling, deprotection, and washing steps. rsc.orgacs.org
Solvent Reduction and Recycling : Strategies to minimize solvent usage are paramount. This includes the development of in-situ Fmoc removal protocols that eliminate washing steps after coupling, and the implementation of solvent recycling systems in manufacturing facilities. advancedchemtech.comambiopharm.comtandfonline.com
Alternative Reagents : The use of piperidine for Fmoc deprotection is a concern due to its hazardous nature. advancedchemtech.com Studies have shown that 4-methylpiperidine (B120128) (4-MP) can be an effective and potentially greener substitute. advancedchemtech.com Additionally, developing protocols that use agro-waste-derived media for reactions represents a novel and sustainable approach. nih.gov
Energy Efficiency : The adoption of energy-efficient methods such as microwave-assisted synthesis can reduce reaction times and improve yields, contributing to a more sustainable process. advancedchemtech.com
These sustainable approaches aim to reduce the environmental footprint of peptide synthesis without compromising the quality and yield of the final product, a critical consideration for the production of peptide-based therapeutics.
Advanced Applications in Bioactive Peptide Design and Therapeutics
The unique properties of the histidine residue make it a valuable component in the design of bioactive peptides and therapeutics. nih.govresearchgate.net The imidazole side chain's pKa is near physiological pH, allowing it to act as a proton donor or acceptor, which is crucial for the catalytic activity of many enzymes and for pH-responsive behaviors in therapeutic peptides. wikipedia.orgpnas.org
Future research will likely focus on leveraging these properties in several therapeutic areas:
Cell-Penetrating Peptides (CPPs) : Histidine-rich peptides are known to be effective CPPs. Their ability to interact with and disrupt endosomal membranes, often in a pH-dependent manner, facilitates the delivery of various cargo (from small molecules to large proteins) into cells. nih.gov Designing novel sequences incorporating this compound will be key to developing more efficient and targeted drug delivery systems. nih.gov
pH-Responsive Therapeutics : The protonation state of the histidine imidazole ring is sensitive to pH changes. pnas.org This property can be exploited to design "smart" therapeutics that are activated or release their payload in specific microenvironments, such as the acidic environment of tumors or endosomes. nih.govpnas.org
Antimicrobial Peptides (AMPs) : Many natural and synthetic AMPs are rich in histidine. The positive charge of protonated histidine at physiological or slightly acidic pH enhances the interaction of these peptides with negatively charged bacterial membranes, leading to membrane disruption and cell death. nih.gov
Metal-Chelating Agents : The imidazole ring of histidine is an effective metal-ion chelator. researchgate.net This property is being explored for the development of peptides that can treat diseases associated with metal ion dysregulation or be used as diagnostic imaging agents.
The synthesis of these advanced therapeutic peptides relies on the availability of high-purity building blocks like this compound and efficient, racemization-free synthetic methods. chemimpex.com
Integration with High-Throughput and Automated Synthesis Platforms
The demand for large libraries of peptides for drug discovery and screening has driven the development of automated and high-throughput synthesis platforms. beilstein-journals.orgnih.govspringernature.com The Fmoc/t-Bu strategy is the most commonly used chemistry in these automated systems. beilstein-journals.org this compound is a standard reagent in these platforms, but its unique challenges, such as the potential for racemization and aggregation, require careful optimization of synthetic protocols. amazonaws.comnih.gov
Future research in this area will focus on:
Optimizing Protocols for Automation : Developing robust, automated protocols that minimize side reactions associated with histidine, such as racemization. amazonaws.comacs.org This includes the use of optimized coupling reagents and conditions, as well as the integration of real-time monitoring to ensure coupling efficiency. iris-biotech.deuzh.ch
Microwave-Assisted SPPS : The use of microwave energy can dramatically accelerate coupling and deprotection steps, significantly shortening the time required for peptide synthesis. amazonaws.combeilstein-journals.org Research is ongoing to optimize microwave protocols for histidine-containing peptides to maximize speed while minimizing epimerization. amazonaws.com
Continuous Flow Synthesis : Moving from batch processing to continuous flow systems can offer better control over reaction conditions, reduce waste, and potentially increase efficiency. advancedchemtech.com The integration of this compound into continuous flow platforms is an emerging area of research.
Solution Stability : For high-throughput automated synthesizers that store amino acid solutions for extended periods, the stability of this compound derivatives in solution is crucial. Studies have shown that derivatives like Fmoc-His(Boc)-OH exhibit excellent solution stability, making them well-suited for these platforms. amazonaws.com
The successful integration of this compound into these advanced platforms is essential for accelerating the discovery and development of new peptide-based drugs and research tools. iris-biotech.deoup.com
| Synthesis Platform | Key Feature | Challenge with this compound | Future Direction/Solution |
|---|---|---|---|
| Conventional Automated SPPS | Repetitive, automated cycles of coupling and deprotection. iris-biotech.de | Longer reaction times can increase risk of racemization. amazonaws.com | Use of racemization-suppressing protecting groups (e.g., Boc). amazonaws.com |
| Microwave-Assisted SPPS | Accelerated reaction rates due to microwave heating. beilstein-journals.org | Elevated temperatures can exacerbate racemization with standard protecting groups (e.g., Trt). amazonaws.com | Optimizing heating profiles and using thermally stable, racemization-resistant derivatives. amazonaws.com |
| High-Throughput Parallel Synthesis | Simultaneous synthesis of many different peptides. nih.govmdpi.com | Ensuring consistent, high-purity synthesis across all reactions; stability of stock solutions. amazonaws.com | Development of robust, universal protocols and use of highly soluble and stable derivatives. amazonaws.com |
| Continuous Flow Synthesis | Continuous processing for reduced waste and precise control. advancedchemtech.com | Adapting solid-phase chemistry to a flow environment; managing resin swelling and reagent delivery. | Designing compatible resins and optimizing flow parameters for efficient coupling of all amino acids, including histidine. |
Elucidation of Complex Biochemical Interactions and Mechanisms
Understanding the precise role of histidine residues in biological processes is fundamental to designing effective therapeutics. Histidine is frequently found in the active sites of enzymes, where it participates in catalytic triads, proton shuttling, and metal ion coordination. wikipedia.org It is a precursor to histamine (B1213489), a key signaling molecule in inflammatory responses, and carnosine, a dipeptide with antioxidant and buffering functions in muscle tissue. wikipedia.orgnih.gov
Future research will utilize peptides synthesized with this compound to probe these complex interactions:
Enzyme Mechanism Studies : Synthesizing peptide substrates and inhibitors containing histidine or its analogs can help elucidate the catalytic mechanisms of enzymes.
Protein-Protein Interactions : Peptides that mimic protein binding domains can be used to study and modulate protein-protein interactions where histidine plays a critical role in binding affinity or specificity.
pH Sensing in Biological Systems : The pH-sensitive nature of histidine can be used to design peptide-based probes that report on the pH of specific cellular compartments or tissues. pnas.org
By enabling the precise synthesis of these molecular tools, this compound is indispensable for advancing our fundamental understanding of biochemistry and cell biology.
Expansion into New Materials Science Applications
The field of self-assembling biomaterials has seen significant growth, with Fmoc-amino acids emerging as versatile building blocks for creating functional nanostructures. rsc.orgbeilstein-journals.org The self-assembly process is driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. nih.gov This leads to the formation of structures like nanofibers, nanotubes, and hydrogels. researchgate.netchemrxiv.org
While much of the research has focused on Fmoc-phenylalanine, the unique properties of other Fmoc-amino acids, including this compound, are being explored. The imidazole side chain of histidine offers additional functionalities:
pH-Responsive Materials : Hydrogels and other nanostructures formed from this compound could exhibit pH-responsive behavior, assembling or disassembling in response to changes in environmental pH. This could be applied in drug delivery, where a drug is released from the hydrogel matrix in the acidic environment of a tumor.
Metal-Binding Scaffolds : The metal-chelating ability of the imidazole group can be used to create materials that can sequester metal ions or act as catalysts.
Conductive Biomaterials : The aromatic nature of the imidazole ring could be exploited in the development of conductive biomaterials for applications in bioelectronics and tissue engineering.
The bottom-up design of these materials, controlled by environmental parameters, allows for the creation of novel scaffolds with tunable properties for a wide range of applications, from cell culture to drug delivery. rsc.orgbeilstein-journals.org
Computational and Theoretical Studies on this compound Reactivity and Conformation
Computational and theoretical chemistry are becoming increasingly powerful tools for understanding and predicting the behavior of molecules in chemical reactions. nih.gov For this compound, these methods can provide valuable insights that complement experimental studies.
Emerging research avenues include:
Modeling Racemization Mechanisms : Density Functional Theory (DFT) and other computational methods can be used to model the transition states of the racemization pathway of activated histidine derivatives. nih.govnih.gov This can help in the rational design of new protecting groups that raise the energy barrier for this unwanted side reaction.
Predicting Peptide Aggregation : Computational simulations can help predict sequences that are prone to aggregation during SPPS, a common problem that hinders synthesis efficiency. Understanding the conformational preferences of this compound within a growing peptide chain can inform strategies to disrupt these aggregates.
Conformational Analysis : Studies on the preferred conformations of this compound and its derivatives can provide insights into their reactivity and interaction with other molecules. This is particularly relevant for understanding self-assembly processes and designing constrained peptidomimetics. nih.gov
Solvent Effects : Theoretical models can be used to study the effect of different solvents on the reactivity and stability of this compound, aiding in the selection of greener and more effective solvent systems for peptide synthesis.
The synergy between computational modeling and experimental work will be crucial for accelerating the development of more efficient, sustainable, and innovative applications for this compound. uzh.chnih.gov
Q & A
Q. How can the PICO framework guide hypothesis testing for this compound in enzyme inhibition studies?
- Methodological Answer :
- Population : Target enzyme (e.g., histone deacetylase).
- Intervention : this compound concentration gradient.
- Comparison : Unmodified histidine or other FMOC-amino acids.
- Outcome : IC50 values and binding affinity (e.g., via surface plasmon resonance).
This structure ensures alignment between experimental variables and biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
